molecular formula C20H21N3O B14188427 Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- CAS No. 857531-75-0

Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]-

Cat. No.: B14188427
CAS No.: 857531-75-0
M. Wt: 319.4 g/mol
InChI Key: AOJCEFPPEOPJAD-UHFFFAOYSA-N
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Description

Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- is a complex organic compound that features a phenol group, a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with phenol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted phenols, depending on the specific reagents and conditions used.

Scientific Research Applications

Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This compound may also influence signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol

Uniqueness

Phenol, 4-[4-[4-(1H-pyrazol-4-yl)phenyl]-4-piperidinyl]- stands out due to its unique combination of a phenol group, a pyrazole ring, and a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

857531-75-0

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

4-[4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]phenol

InChI

InChI=1S/C20H21N3O/c24-19-7-5-18(6-8-19)20(9-11-21-12-10-20)17-3-1-15(2-4-17)16-13-22-23-14-16/h1-8,13-14,21,24H,9-12H2,(H,22,23)

InChI Key

AOJCEFPPEOPJAD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)O

Origin of Product

United States

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